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Compound of Interest

Compound Name: 1,10-Decanediol dimethacrylate

Cat. No.: B1580941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,10-decanediol dimethacrylate
(DEDMA) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR)

spectroscopy. This document details the characteristic spectral data, experimental protocols for

analysis, and a structural elucidation to aid in the identification and characterization of this

important bifunctional monomer.

Introduction
1,10-Decanediol dimethacrylate (DEDMA), with the chemical formula C₁₈H₃₀O₄ and a

molecular weight of 310.43 g/mol , is a long-chain dimethacrylate ester. Its structure consists of

a flexible ten-carbon aliphatic chain flanked by two methacrylate functional groups. This

bifunctional nature allows it to act as a crosslinking agent in polymerization reactions, making it

a valuable component in the synthesis of various polymers with applications in dental resins,

coatings, and biomedical materials. Accurate spectroscopic characterization is crucial for

confirming its chemical identity, assessing purity, and understanding its behavior in

polymerization processes.

Chemical Structure and Spectroscopic Correlation
The chemical structure of 1,10-decanediol dimethacrylate is key to interpreting its

spectroscopic data. The molecule's symmetry and the distinct chemical environments of its

protons and carbons give rise to a characteristic pattern in its NMR and FTIR spectra.
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Chemical Structure of 1,10-Decanediol Dimethacrylate
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Caption: Molecular structure of 1,10-decanediol dimethacrylate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1,10-decanediol
dimethacrylate, providing detailed information about the chemical environment of each proton

and carbon atom.

¹H NMR Spectral Data
The proton NMR spectrum of DEDMA is characterized by distinct signals corresponding to the

vinyl protons of the methacrylate groups, the methyl protons, and the methylene protons of the

long aliphatic chain.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~6.1 s 2H =CH₂ (cis to C=O)

~5.5 s 2H =CH₂ (trans to C=O)

~4.1 t 4H -O-CH₂-

~1.9 s 6H -CH₃

~1.6 m 4H -O-CH₂-CH₂-

~1.3 m 12H -(CH₂)₆-

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and

experimental conditions.

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides complementary information, showing distinct signals

for the carbonyl carbon, the vinyl carbons, the ester-linked carbons, the methyl carbons, and

the carbons of the decanediol backbone.
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Chemical Shift (δ) (ppm) Assignment

~167 C=O

~136 C=CH₂

~125 C=CH₂

~65 -O-CH₂-

~29 -(CH₂)ₙ-

~28 -O-CH₂-CH₂-

~26 -O-CH₂-CH₂-CH₂-

~18 -CH₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and

experimental conditions.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 1,10-decanediol dimethacrylate into a clean, dry vial.

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

Gently agitate the vial to ensure complete dissolution of the sample.

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

¹H NMR:

Number of scans: 16-32
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Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: -2 to 12 ppm

¹³C NMR:

Number of scans: 1024-4096

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Spectral width: -10 to 220 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups

present in 1,10-decanediol dimethacrylate. The spectrum is dominated by strong absorptions

from the carbonyl and vinyl groups of the methacrylate moieties and the C-H bonds of the

aliphatic chain.

FTIR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~2925, ~2855 Strong C-H stretching (alkane)

~1720 Strong C=O stretching (ester)

~1638 Medium C=C stretching (alkene)

~1455 Medium C-H bending (alkane)

~1320, ~1300 Medium =C-H in-plane bending

~1160 Strong C-O stretching (ester)

~945 Medium =CH₂ out-of-plane bending

~815 Medium C=C out-of-plane bending
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Experimental Protocol for FTIR Spectroscopy
(Attenuated Total Reflectance - ATR)

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to

subtract atmospheric and instrumental interferences.

Sample Application: Place a small drop of liquid 1,10-decanediol dimethacrylate directly

onto the center of the ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added

at a resolution of 4 cm⁻¹.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or acetone) and a soft, non-abrasive wipe.

Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1,10-
decanediol dimethacrylate.
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Spectroscopic Analysis Workflow
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Caption: General workflow for NMR and FTIR analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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